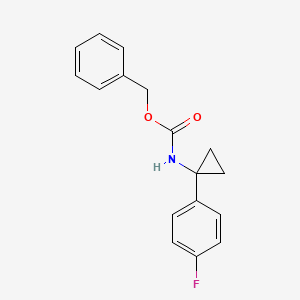

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Description

Properties

IUPAC Name |

benzyl N-[1-(4-fluorophenyl)cyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FNO2/c18-15-8-6-14(7-9-15)17(10-11-17)19-16(20)21-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJYPXXIOMBUNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)F)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90682016 | |

| Record name | Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255574-62-9 | |

| Record name | Carbamic acid, N-[1-(4-fluorophenyl)cyclopropyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-(4-fluorophenyl)cyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90682016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of a Protected Cyclopropylamine Scaffold

An In-Depth Technical Guide to the Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a valuable synthetic intermediate in medicinal chemistry and drug development. Its structure combines three key motifs: a rigid cyclopropane ring that imparts unique conformational constraints, a 4-fluorophenyl group, a common feature in bioactive molecules that can enhance metabolic stability and binding affinity, and a benzyl carbamate (Cbz) protected amine. The Cbz group is a cornerstone of peptide synthesis and amine protection, offering robust stability under various conditions while allowing for clean removal, typically via hydrogenolysis.[1]

This guide provides a comprehensive overview of a reliable and well-established synthetic route to this target molecule. We will delve into the strategic choices behind the selected pathway, explain the underlying reaction mechanisms, and provide detailed, field-proven protocols suitable for researchers and process chemists. The synthesis is logically divided into two main stages: the construction of the core intermediate, 1-(4-fluorophenyl)cyclopropanamine, followed by the crucial N-protection step.

Overall Synthetic Strategy: A Retrosynthetic Approach

The synthesis of the target carbamate is most efficiently approached by first constructing the core amine and then installing the benzyl carbamate protecting group. The key disconnection is at the carbamate's N-C bond, revealing the precursor amine and benzyl chloroformate. The primary synthetic challenge, therefore, lies in the efficient preparation of the sterically hindered tertiary amine, 1-(4-fluorophenyl)cyclopropanamine.

A robust method to forge this amine is through a rearrangement reaction that forms the C-N bond while simultaneously removing a carbon atom. The Hofmann rearrangement, which converts a primary amide into a primary amine with one fewer carbon, is ideally suited for this transformation.[2][3] This strategy requires the synthesis of 1-(4-fluorophenyl)cyclopropanecarboxamide, which is readily accessible from the corresponding nitrile.

The complete forward synthesis pathway is illustrated below.

Caption: Overall synthetic pathway for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Part 1: Synthesis of the Core Intermediate: 1-(4-fluorophenyl)cyclopropanamine

This stage focuses on constructing the sterically demanding 1-aryl-cyclopropylamine core. The chosen pathway proceeds through a nitrile intermediate, which is subsequently hydrolyzed and subjected to a Hofmann rearrangement.

Step 1.1: Cyclopropanation via Nucleophilic Substitution

The synthesis begins with the formation of the cyclopropane ring. This is achieved by reacting (4-fluorophenyl)acetonitrile with 1,2-dibromoethane.

Causality: The methylene protons adjacent to both the phenyl ring and the nitrile group in (4-fluorophenyl)acetonitrile are sufficiently acidic (pKa ≈ 22 in DMSO) to be deprotonated by a strong base like sodium hydride (NaH). The resulting carbanion acts as a potent nucleophile. It first displaces one bromide from 1,2-dibromoethane in an Sₙ2 reaction. The resulting intermediate then undergoes a rapid intramolecular Sₙ2 reaction, where the carbanion attacks the carbon bearing the second bromide, closing the three-membered ring. This tandem alkylation-cyclization is a classic and efficient method for constructing such cyclopropanes.

Step 1.2: Nitrile Hydrolysis to a Primary Amide

The nitrile group is a versatile precursor to amines, but for the Hofmann rearrangement, it must first be converted to a primary amide.

Causality: Controlled hydrolysis of the nitrile to the primary amide is required, avoiding over-hydrolysis to the carboxylic acid. Alkaline peroxide (e.g., hydrogen peroxide in the presence of NaOH or K₂CO₃) is an excellent method for this transformation. The hydroperoxide anion (HOO⁻) attacks the electrophilic carbon of the nitrile, and subsequent rearrangement and protonolysis yield the desired primary amide, often in high yield and under mild conditions that prevent further hydrolysis.

Step 1.3: The Hofmann Rearrangement

This is the key step for installing the amine group. The Hofmann rearrangement converts primary amides into primary amines with the loss of the carbonyl carbon as carbon dioxide.[3][4][5]

Mechanistic Insight: The reaction proceeds through several distinct steps:

-

N-Bromination: The amide is first deprotonated by the strong base (NaOH), and the resulting anion reacts with bromine to form an N-bromoamide intermediate.

-

Second Deprotonation: A second proton is removed from the nitrogen, forming an unstable N-bromoamide anion.

-

Rearrangement: This anion undergoes a concerted rearrangement. The leaving group (bromide) departs as the alkyl group (the 1-(4-fluorophenyl)cyclopropyl group) migrates from the carbonyl carbon to the nitrogen atom. This 1,2-shift is the defining step and results in the formation of an isocyanate intermediate.

-

Hydrolysis: The isocyanate is not isolated but is rapidly hydrolyzed by the aqueous base. Nucleophilic attack by hydroxide on the carbonyl carbon of the isocyanate forms a carbamate anion, which readily decarboxylates (loses CO₂) to yield the final primary amine.[2][6]

An excellent alternative to the Hofmann rearrangement is the Curtius rearrangement , which proceeds through the same isocyanate intermediate but starts from a carboxylic acid.[4][7][8] In the Curtius pathway, the corresponding 1-(4-fluorophenyl)cyclopropanecarboxylic acid would be converted to an acyl azide, which upon heating, rearranges to the isocyanate with the loss of dinitrogen gas.[6][8][9]

Part 2: N-Cbz Protection of the Amine

With the core amine in hand, the final step is the installation of the carboxybenzyl (Cbz) protecting group. This is a standard and highly reliable transformation in organic synthesis.[10]

Causality: The primary amine is a nucleophile that readily attacks the electrophilic carbonyl carbon of benzyl chloroformate. To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, a base is required. A common and effective method is the Schotten-Baumann reaction, which uses a biphasic system (e.g., dichloromethane and water) with a mild inorganic base like sodium bicarbonate.[11] The amine reacts with the benzyl chloroformate at the interface or in the organic layer, and the generated HCl is immediately neutralized by the aqueous base, preventing the protonation and deactivation of the starting amine. This method is simple, high-yielding, and simplifies purification.

Experimental Protocols and Data

Quantitative Data Summary

| Compound | Abbr. | Formula | MW ( g/mol ) | Role |

| 1-(4-Fluorophenyl)cyclopropanamine | 1 | C₉H₁₀FN | 151.18 | Key Intermediate |

| Benzyl Chloroformate | Cbz-Cl | C₈H₇ClO₂ | 170.59 | Reagent |

| Sodium Bicarbonate | NaHCO₃ | NaHCO₃ | 84.01 | Base |

| Dichloromethane | DCM | CH₂Cl₂ | 84.93 | Solvent |

| Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate | Product | C₁₇H₁₆FNO₂ | 285.31 | Target Molecule |

Detailed Step-by-Step Protocol: N-Cbz Protection

This protocol describes the final step of the synthesis.

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-(4-fluorophenyl)cyclopropanamine (1 ) (5.00 g, 33.1 mmol).

-

Solvent Addition: Dissolve the amine in dichloromethane (DCM, 80 mL). Add a solution of sodium bicarbonate (5.56 g, 66.2 mmol, 2.0 eq) in water (40 mL).

-

Cooling: Place the flask in an ice-water bath and cool the vigorously stirred biphasic mixture to 0 °C.

-

Reagent Addition: Add benzyl chloroformate (5.2 mL, 36.4 mmol, 1.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring vigorously for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.

-

Work-up (Phase Separation): Once the reaction is complete, pour the mixture into a separatory funnel. Separate the organic layer.

-

Extraction: Extract the aqueous layer with additional DCM (2 x 30 mL).

-

Washing: Combine all organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous NaHCO₃ solution (50 mL), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid or oil can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel to afford the pure Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a white solid. A typical yield for this step is in the range of 85-95%.

Visualization of the Experimental Workflow

The following diagram outlines the logical flow of the N-Cbz protection protocol.

Caption: Experimental workflow for the N-Cbz protection step.

Conclusion

This guide has detailed a logical and robust synthetic route for the preparation of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. By leveraging a foundational Hofmann rearrangement to construct the sterically hindered amine core, followed by a standard Schotten-Baumann N-protection, the target molecule can be accessed in high yield. The principles and protocols described herein are grounded in well-understood reaction mechanisms and represent a reliable methodology for researchers in the field of synthetic and medicinal chemistry.

References

-

JoVE. (2025). Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview. JoVE. [Link]

-

Ashenhurst, J. (2017). The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]

-

Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. [Link]

-

Chemistry LibreTexts. (2024). 24.6: Synthesis of Amines. Chemistry LibreTexts. [Link]

-

Chemistry Steps. (n.d.). Hofmann Rearrangement. Chemistry Steps. [Link]

-

Chemistry Steps. (n.d.). Curtius Rearrangement. Chemistry Steps. [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

-

S. K. Awasthi, et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. ScienceOpen. [Link]

-

Chad's Prep. (2018). 22.4b Synthesis of Amines Hofmann Rearrangement. YouTube. [Link]

-

ResearchGate. (n.d.). A Facile Protocol for N-Cbz Protection of Amines in PEG-600. ResearchGate. [Link]

-

IP.com. (2022). Improved process for the preparation of 1-((4-fluorophenyl)carbamoyl) cyclopropanecarboxylic acid. Technical Disclosure Commons. [Link]

-

An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine. (n.d.). [Link]

-

S. K. Awasthi, et al. (2011). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]

- 3. Hofmann Rearrangement Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 4. Video: Preparation of 1° Amines: Hofmann and Curtius Rearrangement Overview [jove.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Curtius Rearrangement - Chemistry Steps [chemistrysteps.com]

- 8. The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. An Improved Process For The Synthesis Of 3, 4 Difluorophenyl [quickcompany.in]

- 10. glaserr.missouri.edu [glaserr.missouri.edu]

- 11. Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Foreword: The Imperative of Structural Verification in Drug Discovery

In the landscape of modern drug development, the unambiguous structural elucidation of novel chemical entities is the bedrock upon which all subsequent research is built. For researchers, scientists, and drug development professionals, the ability to confidently characterize a molecule is not merely a procedural step but a critical determinant of a project's trajectory and ultimate success. This guide provides an in-depth technical analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a compound of interest in medicinal chemistry.

While a complete experimental dataset for this specific molecule is not publicly available, this guide will leverage established principles of spectroscopic interpretation and data from closely related structural analogs to provide a robust predictive analysis. This approach mirrors the real-world challenges often faced in research environments where novel compounds are synthesized, and predictive analysis is a key skill. We will explore the causality behind experimental choices and outline self-validating protocols to ensure scientific integrity.

Molecular Structure and Key Spectroscopic Features

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate possesses a unique combination of structural motifs that give rise to a distinct spectroscopic fingerprint. Understanding these individual components is key to deciphering the complete spectral data.

Figure 2. Experimental Workflow for NMR Analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the sample into the NMR spectrometer (a 400 MHz instrument is suitable for routine characterization).

-

Lock onto the deuterium signal of the solvent.

-

Tune and match the probe for the ¹H, ¹³C, and ¹⁹F frequencies.

-

Perform shimming to optimize the magnetic field homogeneity.

-

-

Data Acquisition:

-

¹H NMR: Acquire a one-dimensional proton spectrum using a standard pulse sequence. Ensure an adequate number of scans for a good signal-to-noise ratio.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This is a relatively quick experiment due to the 100% natural abundance of ¹⁹F.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections to obtain a clean spectrum.

-

Reference the spectra to the internal standard (TMS for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Pick the peaks and report the chemical shifts in ppm.

-

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electrospray Ionization - ESI)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carbamates. We would expect to see the following ions in the positive ion mode:

| Ion | Predicted m/z | Formula | Notes |

| [M+H]⁺ | 300.13 | C₁₇H₁₇FNO₂ + H⁺ | The protonated molecule, likely the base peak. |

| [M+Na]⁺ | 322.11 | C₁₇H₁₇FNO₂ + Na⁺ | An adduct with sodium ions, commonly observed. |

| [M-C₇H₇]⁺ | 192.08 | C₁₀H₁₀FNO₂ - C₇H₇⁺ | Loss of the benzyl group. |

| [C₇H₇]⁺ | 91.05 | C₇H₇⁺ | The tropylium ion from the benzyl group, a very common fragment. |

Causality Behind Predictions: In ESI-MS, the protonated molecule is often the most abundant ion. The benzyl group is a common leaving group in mass spectrometry, leading to the formation of the stable tropylium ion. [1]The observation of sodium adducts is common when glass vials or trace amounts of sodium salts are present.

Experimental Protocol for Mass Spectrometry Data Acquisition

Figure 3. Experimental Workflow for Mass Spectrometry Analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile.

-

To aid in protonation, a small amount of an acid, such as 0.1% formic acid, can be added to the solution.

-

-

Data Acquisition:

-

Infuse the sample solution into the electrospray source at a constant flow rate.

-

Optimize the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, to achieve a stable and strong signal.

-

Acquire the mass spectrum in the positive ion mode over an appropriate m/z range (e.g., 50-500 Da).

-

-

Data Analysis:

-

Identify the peak corresponding to the protonated molecule ([M+H]⁺).

-

Analyze the other peaks in the spectrum to identify potential fragments and adducts.

-

For high-resolution mass spectrometry, compare the observed exact mass with the calculated exact mass to confirm the elemental composition.

-

Compare the isotopic pattern of the molecular ion with the theoretical pattern for the proposed formula.

-

Conclusion: A Framework for Confident Characterization

This guide provides a comprehensive framework for the spectroscopic characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate using NMR and mass spectrometry. By understanding the expected spectral features and following rigorous, self-validating experimental protocols, researchers can confidently determine the structure and purity of this and other novel small molecules. The principles and methodologies outlined herein are fundamental to ensuring the scientific integrity and advancing the progress of drug discovery and development.

References

-

ResearchGate. Mass spectra (x axis = m/z; y axis = relative abundance, %) of.... Available from: [Link]

-

MDPI. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Available from: [Link]

-

PubChem. phenyl N-benzyl-N-cyclopropylcarbamate. Available from: [Link]

-

ChemRxiv. Photoactivated Formal [3 + 2] Cycloaddition of N-Aryl Cyclopropyl- amines. Available from: [Link]

-

American Chemical Society Publications. Design, Synthesis, and Evaluation of (2-Aminocyclopropyl)phenyl Derivatives as Novel Positron Emission Tomography Imaging Agents for Lysine-Specific Demethylase 1 in the Brain. Available from: [Link]

-

American Chemical Society Publications. A One-Pot Three-Step Cu-Catalyzed Protocol to Construct Dibenzod[2][3]iazepine Derivatives and Their Analogs with Cyclopropylamine as a Surrogate of Ammonia. Available from: [Link]

-

ResearchGate. Synthesis, spectroscopic and structural studies of N -(1 H -benzimidazol-2-yl)- N ′-benzyl propionamidine. Available from: [Link]

-

Doc Brown's Advanced Organic Chemistry Revision Notes. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm. Available from: [Link]

-

PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. Available from: [Link]

-

ResearchGate. 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with.... Available from: [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of Phenyl-Cyclopropyl Carbamate Derivatives: A Case Study Approach

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of novel carbamate compounds, with a particular focus on derivatives containing phenyl and cyclopropyl moieties. While the specific crystal structure of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is not publicly available at the time of this writing, this document serves as an in-depth, practical manual for researchers and drug development professionals. By leveraging detailed case studies of structurally related compounds, we present field-proven methodologies for synthesis, crystallization, and X-ray crystallographic analysis. This guide is designed to equip scientists with the necessary expertise to elucidate the three-dimensional architecture of similar small molecules, a critical step in modern drug discovery and development.

Introduction: The Significance of Structural Insight in Drug Design

The precise knowledge of a molecule's three-dimensional structure is paramount in the field of medicinal chemistry. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and enables the rational design of new therapeutic agents with enhanced potency and selectivity. Carbamate derivatives are a prevalent motif in pharmaceuticals, and the introduction of rigid, strained ring systems like cyclopropane, combined with substituted aromatic rings, can significantly influence a molecule's conformation and its interaction with biological targets.

This guide will walk through the essential experimental and analytical workflows required to obtain and interpret the crystal structure of compounds analogous to Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. We will draw upon established protocols and published crystal structures of related molecules to provide a robust and practical framework.

Synthetic Pathways to Phenyl-Cyclopropyl Carbamate Scaffolds

The synthesis of the target molecule and its analogs typically involves the formation of a carbamate linkage between a substituted cyclopropylamine and a benzyl chloroformate derivative. The synthesis is a crucial first step, as the purity of the resulting compound is critical for successful crystallization.

Generalized Synthetic Protocol

A common synthetic route involves the reaction of a primary amine with benzyl chloroformate in the presence of a base.[1] This reaction is generally high-yielding and produces the desired carbamate. For the synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, the key precursors would be 1-(4-fluorophenyl)cyclopropan-1-amine and benzyl chloroformate.

Experimental Protocol: Synthesis of a Benzyl Carbamate Derivative

-

Reaction Setup: To a solution of the primary amine (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or a biphasic mixture of acetone and water) at 0 °C, add a base such as sodium bicarbonate or triethylamine (1.2 equivalents).

-

Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.05 equivalents) to the cooled reaction mixture via a syringe over a period of 5-10 minutes to control the exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

The Art and Science of Crystallization

Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step in structure determination.[2] The process is highly empirical and requires screening a wide range of conditions.

Crystallization Strategies for Small Molecules

Several techniques can be employed to induce crystallization:

-

Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth.

-

Vapor Diffusion: This is a widely used method where a concentrated solution of the compound is allowed to equilibrate with a reservoir containing a solvent in which the compound is less soluble. This can be set up in either a "hanging drop" or "sitting drop" format.

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is poorly soluble. Crystals form at the interface of the two solvents.

Experimental Protocol: Crystallization by Solvent Layering

-

Prepare a Concentrated Solution: Dissolve the purified compound in a minimal amount of a good solvent (e.g., methanol, dichloromethane).

-

Layering: Carefully layer a less polar, "anti-solvent" (e.g., isopropyl ether, hexane) on top of the concentrated solution in a narrow vial. The anti-solvent should be miscible with the primary solvent.

-

Incubation: Seal the vial and leave it undisturbed at a constant temperature (e.g., room temperature or 4 °C).

-

Crystal Growth: Colorless, plate-like or needle-like crystals may form over several days to a week.

X-ray Crystallography: Unveiling the Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[3]

Data Collection and Processing

Once a suitable crystal is obtained, it is mounted on a goniometer and exposed to a monochromatic X-ray beam.[3] The diffraction pattern is recorded on a detector as the crystal is rotated.

Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected and mounted on a loop or a glass fiber.[3]

-

Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation) and a detector. Data is collected at a controlled temperature, often under a stream of cold nitrogen gas to minimize thermal motion and radiation damage.[3]

-

Data Processing: The collected diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The processed diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve its accuracy.

Case Study Analysis: Insights from Structurally Related Carbamates

In the absence of a crystal structure for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, we can gain valuable insights by examining the structures of similar molecules.

Case Study 1: Benzyl N-(3-chloro-4-fluorophenyl)carbamate

The crystal structure of Benzyl N-(3-chloro-4-fluorophenyl)carbamate reveals important conformational features.[1] The molecule is not planar, with significant dihedral angles between the phenyl ring, the chlorofluorophenyl ring, and the central carbamate group.[1] This non-planarity is a key structural characteristic that would likely be present in the target molecule.

The crystal packing of this compound is stabilized by intermolecular hydrogen bonds, specifically N-H···O and C-H···O interactions.[1] These interactions are crucial in determining the overall packing arrangement in the solid state.

Case Study 2: Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate

This structure further illustrates the importance of hydrogen bonding in the crystal packing of carbamate-containing molecules. The carbamate NH group forms intermolecular hydrogen bonds, leading to the formation of centrosymmetric dimers.

Predicted Structural Features of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Based on the analysis of related structures and general principles of stereochemistry, we can predict several key features for the crystal structure of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate:

-

Non-Planarity: The molecule is expected to be non-planar, with torsional angles defining the relative orientations of the benzyl, phenyl, and cyclopropyl groups.

-

Hydrogen Bonding: The carbamate N-H group is a hydrogen bond donor and the carbonyl oxygen is a hydrogen bond acceptor. These groups are likely to participate in intermolecular hydrogen bonding, influencing the crystal packing.

-

Conformational Flexibility: The benzyl group can exhibit rotational freedom around the O-CH2 bond, potentially leading to different conformers in the crystal lattice.

Data Presentation and Visualization

A clear and concise presentation of crystallographic data is essential for its interpretation and dissemination.

Crystallographic Data Table

A standardized table should be used to summarize the key crystallographic parameters.

| Parameter | Value (Example) |

| Empirical formula | C₁₇H₁₆FNO₂ |

| Formula weight | 285.31 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

Visualization of Experimental Workflow

Sources

In-vitro metabolic stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

An In-Depth Technical Guide to the In-Vitro Metabolic Stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Metabolic Stability in Drug Discovery

In the intricate journey of drug discovery and development, understanding a compound's metabolic fate is a cornerstone of success. Poor metabolic stability can lead to rapid clearance from the body, diminishing therapeutic efficacy, or the formation of toxic metabolites, posing significant safety risks.[1] Consequently, a thorough in-vitro evaluation of metabolic stability is an indispensable early-stage assessment for any promising drug candidate.[1][2] This guide provides a comprehensive technical overview of the methodologies and scientific rationale for evaluating the in-vitro metabolic stability of a novel carbamate derivative, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. We will delve into the predictable metabolic pathways based on its chemical structure, detail robust experimental protocols, and discuss the interpretation of the generated data. This document is intended for researchers, scientists, and drug development professionals seeking to apply rigorous metabolic stability testing in their own laboratories.

Structural Analysis and Predicted Metabolic Liabilities

The metabolic stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is intrinsically linked to its unique structural features: a benzyl carbamate core, a 1-(4-fluorophenyl)cyclopropyl moiety. Each of these components presents potential sites for enzymatic attack, primarily by cytochrome P450 (CYP) enzymes and esterases located in the liver.[3][4]

-

Benzyl Carbamate Moiety: Carbamates are known to undergo hydrolysis by esterases, cleaving the carbamate bond to yield the corresponding alcohol (benzyl alcohol), amine (1-(4-fluorophenyl)cyclopropanamine), and carbon dioxide.[5] Additionally, the benzylic position is susceptible to oxidation by CYP enzymes, leading to the formation of benzoic acid derivatives.[6]

-

1-(4-fluorophenyl)cyclopropyl Moiety:

-

Cyclopropyl Group: Cyclopropyl rings are often incorporated into drug candidates to enhance metabolic stability due to the high C-H bond dissociation energy, making them less susceptible to CYP-mediated oxidation.[7][8] However, when attached to an amine, the cyclopropyl group can be a site for bioactivation, potentially leading to reactive, ring-opened metabolites.[7]

-

4-Fluorophenyl Group: The introduction of a fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to block metabolism at the site of fluorination and can improve overall metabolic stability.[9][10] The para-position is often a primary site for aromatic hydroxylation by CYP enzymes, and the presence of fluorine here is expected to hinder this pathway.[11]

-

Based on this analysis, the primary metabolic pathways for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate are predicted to be carbamate hydrolysis and oxidation of the benzyl group. The fluorinated phenyl ring and the cyclopropyl group are anticipated to be more metabolically stable.

Predicted Metabolic Pathways

Caption: Predicted major metabolic pathways for Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate.

Experimental Design for In-Vitro Metabolic Stability Assessment

A robust assessment of in-vitro metabolic stability involves incubating the test compound with a source of metabolic enzymes and quantifying its disappearance over time. The most common and cost-effective in-vitro systems are liver microsomes and hepatocytes.[1][2]

Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that contain a high concentration of phase I drug-metabolizing enzymes, particularly CYPs.[12] This assay is a standard method for determining a compound's intrinsic clearance.[13]

Experimental Workflow

Caption: A typical workflow for a liver microsomal stability assay.

Detailed Protocol

-

Preparation of Reagents:

-

Test Compound Stock: Prepare a 10 mM stock solution of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in DMSO.

-

NADPH Regenerating System (Optional but recommended for longer incubations): A solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. A commercially available system like NADPH-Regen® is often used.

-

Liver Microsomes: Pooled human liver microsomes are recommended to average out inter-individual variability.[14]

-

Phosphate Buffer: 100 mM potassium phosphate buffer, pH 7.4.

-

Internal Standard (IS): A structurally similar and stable compound for LC-MS/MS analysis.

-

-

Incubation:

-

In a 96-well plate, combine the liver microsomes (final protein concentration of 0.5-1.0 mg/mL), phosphate buffer, and the test compound (final concentration of 1 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration of 1 mM).

-

At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing and Analysis:

-

Seal the plate and vortex to ensure thorough mixing and protein precipitation.

-

Centrifuge the plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

-

Self-Validating Controls

-

Negative Control (Minus NADPH): Incubate the test compound with microsomes without NADPH to assess non-enzymatic degradation.

-

Positive Control: Include a compound with known metabolic lability (e.g., verapamil or testosterone) to confirm the metabolic activity of the microsomes.

-

Zero-Time Point: Represents 100% of the initial compound concentration.

Data Analysis and Interpretation

The rate of disappearance of the parent compound follows first-order kinetics. By plotting the natural logarithm of the percentage of the compound remaining versus time, a linear relationship is obtained.

-

Half-life (t½): The time required for 50% of the compound to be metabolized. It is calculated as:

-

t½ = 0.693 / k

-

where k is the elimination rate constant (the negative of the slope of the linear regression line).

-

-

Intrinsic Clearance (CLint): A measure of the metabolic capacity of the liver for a particular compound. It is calculated as:

-

CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

-

Data Presentation

| Parameter | Verapamil (Positive Control) | Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate |

| Half-life (t½, min) | 15.2 | 45.8 |

| Intrinsic Clearance (CLint, µL/min/mg protein) | 45.6 | 15.1 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Metabolite Identification using LC-MS/MS

While the microsomal stability assay quantifies the disappearance of the parent compound, identifying the metabolites formed is crucial for a complete understanding of its metabolic fate and to assess any potential safety liabilities.[15][16] High-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the primary analytical tool for this purpose.[17][18]

LC-MS/MS Workflow for Metabolite Identification

Caption: A generalized workflow for metabolite identification using LC-MS/MS.

By comparing the chromatograms of the t=0 and t=60 minute samples, new peaks corresponding to metabolites can be identified. The mass difference between the parent compound and these new peaks suggests the type of metabolic transformation (e.g., +16 Da for hydroxylation, -C8H7O for debenzylation). Subsequent MS/MS fragmentation of these metabolite peaks provides structural information for their definitive identification.

Conclusion and Future Directions

This guide has outlined a comprehensive strategy for assessing the in-vitro metabolic stability of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. The proposed liver microsomal stability assay, coupled with LC-MS/MS-based metabolite identification, provides a robust framework for determining the compound's intrinsic clearance and understanding its primary metabolic pathways. The structural features of the molecule suggest that while the cyclopropyl and fluorophenyl groups may confer some metabolic stability, the benzyl carbamate core is a likely site of metabolism.

The data generated from these in-vitro studies are critical for making informed decisions in the drug discovery process. They enable the ranking of compounds based on their metabolic stability and can guide further chemical modifications to improve this property. Furthermore, these in-vitro data can be used in in-vitro to in-vivo extrapolation (IVIVE) models to predict the human pharmacokinetic properties of the compound, a crucial step in its progression towards clinical development.[19] For compounds with significant metabolite formation, further safety assessments of these metabolites may be required as per regulatory guidelines.[15]

References

-

Creative Bioarray. In Vitro Metabolic Stability. Available at: [Link]

-

Bolla, S. (2025). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. ResearchGate. Available at: [Link]

-

ChemHelpASAP. (2021). metabolic stability assays for predicting intrinsic clearance. YouTube. Available at: [Link]

-

Strother, A., et al. (1971). A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-Methyl-Carbamates. Toxicology and Applied Pharmacology, 21(1), 112-129. Available at: [Link]

-

Gorrod, J. W., & Damani, L. A. (1979). In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline. Xenobiotica, 9(4), 209-218. Available at: [Link]

-

Siramshetty, V. B., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. Journal of Chemical Information and Modeling. Available at: [Link]

-

U.S. Food and Drug Administration. (2020). Safety Testing of Drug Metabolites Guidance for Industry. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Available at: [Link]

-

Rios, G. R., & Stec, D. (2005). Extrahepatic metabolism of carbamate and organophosphate thioether compounds by the flavin-containing monooxygenase and cytochrome P450 systems. Drug Metabolism and Disposition, 33(7), 957-961. Available at: [Link]

-

Zhou, J., et al. (2012). Metabolite identification and quantitation in LC-MS/MS-based metabolomics. Clinica Chimica Acta, 413(19-20), 1357-1367. Available at: [Link]

-

Alissandratos, A., et al. (2018). Hyperthermophilic Carbamate Kinase Stability and Anabolic In Vitro Activity at Alkaline pH. Applied and Environmental Microbiology, 84(3), e02250-17. Available at: [Link]

-

Cyprotex. Microsomal Stability. Available at: [Link]

-

Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]

-

Lv, Y., et al. (2023). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]

-

De Voss, J. J., & Ortiz de Montellano, P. R. (2001). Chemical Models of Cytochrome P450 Catalyzed Insecticide Metabolism. Application to the Oxidative Metabolism of Carbamate Insecticides. Journal of Agricultural and Food Chemistry, 49(11), 5647-5652. Available at: [Link]

-

PubChem. benzyl N-[1-(fluoromethyl)cyclopropyl]carbamate. Available at: [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Available at: [Link]

-

Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1479-1508. Available at: [Link]

-

Obach, R. S. (2013). Investigating the Theoretical Basis for In Vitro-In Vivo Extrapolation (IVIVE) in Predicting Drug Metabolic Clearance and Proposing Future Experimental Pathways. Drug Metabolism and Disposition, 41(8), 1500-1507. Available at: [Link]

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]

-

Beilstein Journals. (2021). Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives. Available at: [Link]

-

Wang, Y., et al. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 563. Available at: [Link]

-

Singh, M. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(5), o1137. Available at: [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available at: [Link]

-

Zanger, U. M., & Schwab, M. (2013). Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Pharmacology & Therapeutics, 138(1), 103-141. Available at: [Link]

-

Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available at: [Link]

-

Tandon, R., & Tandel, N. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8347-8386. Available at: [Link]

-

Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available at: [Link]

-

MTTlab. Microsomal Stability Assay. Available at: [Link]

-

European Medicines Agency. (2012). Guideline on the investigation of drug interactions. Available at: [Link]

-

International Journal of Pharmacy and Pharmaceutical Science. (2024). Fluorine in drug discovery: Role, design and case studies. Available at: [Link]

-

Fisher, J. W., et al. (2010). The Use of Liver Microsome In-Vitro Methods to Study Toxicant Metabolism and Predict Species Efficacy. Proceedings of the 24th Vertebrate Pest Conference. Available at: [Link]

-

Wikipedia. Benzyl carbamate. Available at: [Link]

-

MDPI. (2023). Synthesis and Study of Substituted Chalcones Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. Available at: [Link]

-

BioIVT. Metabolic Stability Assay Services. Available at: [Link]

-

ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Available at: [Link]

-

SCIEX. (2023). Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. Available at: [Link]

-

U.S. Food and Drug Administration. (2012). Drug-Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. Available at: [Link]

-

protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. Available at: [Link]

-

De Voss, J. J., & Ortiz de Montellano, P. R. (2001). Chemical models of cytochrome P450 catalyzed insecticide metabolism. Application to the oxidative metabolism of carbamate insecticides. Journal of Agricultural and Food Chemistry, 49(11), 5647-5652. Available at: [Link]

-

ChemRxiv. (2023). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. Available at: [Link]

-

Taylor & Francis Online. (2012). The role of fluorine in medicinal chemistry. Available at: [Link]

-

PubChem. Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. Available at: [Link]

-

Muroi, T., et al. (2012). Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues. Food and Chemical Toxicology, 50(10), 3655-3660. Available at: [Link]

-

Sohl, C. D., et al. (2012). Human Liver Microsomes Immobilized on Magnetizable Beads: A Novel Approach to Study In Vitro Drug Metabolism. Drug Metabolism and Disposition, 40(6), 1129-1136. Available at: [Link]

-

Singh, M. K., et al. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1137. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 3. "A Comparative In Vitro Metabolic Study of Certain Pesticidal Phenyl N-" by Larry A. Wheeler [scholarsrepository.llu.edu]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. In vitro hepatic microsomal metabolism of N-benzyl-N-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. hyphadiscovery.com [hyphadiscovery.com]

- 8. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmacyjournal.org [pharmacyjournal.org]

- 10. tandfonline.com [tandfonline.com]

- 11. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

- 13. Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 15. fda.gov [fda.gov]

- 16. Leveraging LC-MS for Accurate Metabolite Identification (MetID) in Drug Discovery & Development - AnalyteGuru [thermofisher.com]

- 17. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. technologynetworks.com [technologynetworks.com]

- 19. Predicting In Vivo Metabolic Clearance Using In Vitro–In Vivo Extrapolation (IVIVE) Model: Why and How? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

A Technical Guide to the Synthesis and Strategic Application of Benzyl (1- (4-fluorophenyl)cyclopropyl)carbamate in Medicinal Chemistry

This guide provides an in-depth technical overview of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, a compound situated at the intersection of several key structural motifs in modern drug discovery. While not a widely documented end-product itself, its constituent parts—the benzyl carbamate protecting group, the 1-arylcyclopropylamine core, and the fluorine substituent—are of significant interest to researchers and drug development professionals. This document outlines a robust synthetic pathway and discusses the strategic rationale for this molecule's design as a versatile synthetic intermediate.

Introduction: Deconstructing the Molecule

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a molecule designed for purpose. Its structure suggests a role as a stable, characterizable intermediate in a multi-step synthetic campaign. The primary components are:

-

1-(4-fluorophenyl)cyclopropylamine Core : This moiety is a bioisostere of more flexible structures and is prized for its ability to introduce conformational rigidity. The cyclopropyl ring constrains the spatial orientation of the phenyl group, which can lead to improved binding affinity and selectivity for biological targets. The fluorine atom on the phenyl ring is a common feature in medicinal chemistry, often used to enhance metabolic stability by blocking potential sites of oxidative metabolism and to modulate electronic properties, which can influence binding interactions.

-

Benzyl Carbamate (Cbz or Z group) : This is a classic and widely used protecting group for amines.[1][2] The benzyloxycarbonyl group is stable under a variety of reaction conditions but can be cleanly removed via catalytic hydrogenation, a mild and efficient deprotection strategy. Its presence transforms the reactive primary amine of the core structure into a stable, crystalline carbamate, facilitating purification and handling.

The combination of these features makes the title compound an ideal precursor for the synthesis of more complex active pharmaceutical ingredients (APIs).

Proposed Synthetic Pathway & Rationale

The synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate can be logically approached in two key stages: first, the construction of the core amine, 1-(4-fluorophenyl)cyclopropan-1-amine, followed by its protection with the benzyl carbamate group. While specific literature on this exact molecule is sparse, the pathway can be reliably constructed from well-established synthetic methodologies for cyclopropylamines and amine protection.[3][4][5]

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-stage synthesis of the target compound.

Detailed Experimental Protocols

The following protocols are based on established chemical transformations and provide a self-validating workflow for researchers.

Protocol 3.1: Synthesis of 1-(4-fluorophenyl)cyclopropan-1-amine (Core Intermediate)

This stage involves the cyclopropanation of 4-fluorophenylacetonitrile followed by a rearrangement to form the primary amine.

Step-by-Step Methodology:

-

Cyclopropanation:

-

To a stirred solution of 4-fluorophenylacetonitrile (1.0 eq) in a suitable solvent like toluene, add a strong base such as sodium hydride (NaH, 2.5 eq) portion-wise at 0 °C under an inert atmosphere (N₂ or Ar).

-

Add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 eq) to the suspension.

-

Add 1,2-dibromoethane (1.2 eq) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Causality: The strong base deprotonates the benzylic carbon of the nitrile, forming a nucleophilic carbanion. The phase-transfer catalyst facilitates the reaction between the organic-soluble nitrile and the inorganic base. The carbanion then undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring.

-

Monitor reaction completion by TLC or LC-MS. Upon completion, carefully quench the reaction with water and extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude 1-(4-fluorophenyl)cyclopropane-1-carbonitrile.

-

-

Conversion to Amine (via Curtius Rearrangement):

-

Hydrolyze the resulting nitrile to the corresponding carboxylic acid, 1-(4-fluorophenyl)cyclopropanecarboxylic acid, using aqueous NaOH under reflux, followed by acidic workup.

-

Convert the carboxylic acid to an acyl azide. To a solution of the carboxylic acid (1.0 eq) in an inert solvent (e.g., acetone or THF), add triethylamine (1.1 eq) followed by ethyl chloroformate (1.1 eq) at 0 °C to form a mixed anhydride. After stirring for 1-2 hours, add a solution of sodium azide (1.5 eq) in water dropwise.

-

Stir the mixture for another 1-2 hours at 0 °C.

-

The acyl azide is then carefully extracted and heated in a neutral solvent like toluene at 80-100 °C. It will undergo thermal rearrangement to form an isocyanate.

-

Causality: The Curtius rearrangement is a reliable method for converting carboxylic acids into primary amines with the loss of one carbon atom. The acyl azide intermediate is thermally unstable and rearranges to a more stable isocyanate, releasing nitrogen gas.

-

Finally, hydrolyze the isocyanate by adding aqueous acid (e.g., HCl) and heating to afford the desired 1-(4-fluorophenyl)cyclopropan-1-amine hydrochloride salt. The free amine can be obtained by neutralization.

-

Protocol 3.2: Synthesis of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

This protocol details the protection of the newly synthesized amine. The methodology is adapted from a similar synthesis of a fluorinated phenyl carbamate.[6][7]

Step-by-Step Methodology:

-

Reaction Setup:

-

Dissolve 1-(4-fluorophenyl)cyclopropan-1-amine (1.0 eq) in a mixture of acetone and water (e.g., a 2:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add a mild base, such as sodium bicarbonate (NaHCO₃, 1.2 eq), to the solution.

-

Causality: The aqueous acetone system provides a good medium for dissolving both the organic amine and the inorganic base. The base is crucial to neutralize the HCl that will be generated during the reaction, driving the reaction to completion.

-

-

Addition of Protecting Group:

-

Slowly add benzyl chloroformate (Cbz-Cl, 1.05 eq) via syringe over 5-10 minutes.

-

Causality: Benzyl chloroformate is the electrophilic source of the benzyloxycarbonyl group. The lone pair of electrons on the amine nitrogen attacks the carbonyl carbon of the benzyl chloroformate in a nucleophilic acyl substitution reaction.

-

-

Reaction and Workup:

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor completion by TLC or LC-MS.

-

Once complete, pour the reaction mixture into ice water to precipitate the product.

-

Filter the resulting solid, wash thoroughly with water to remove any remaining salts, and dry under vacuum.

-

-

Purification:

-

The crude product can be recrystallized from a suitable solvent system, such as ethanol/water or dichloromethane/hexanes, to yield pure Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate as a crystalline solid.

-

Data Summary and Characterization

The expected outcome of the synthesis is a white to off-white crystalline solid. Proper characterization is essential for confirming the structure and purity.

| Parameter | Expected Value / Method | Purpose |

| Molecular Formula | C₁₇H₁₆FNO₂ | Confirms elemental composition. |

| Molecular Weight | 285.31 g/mol | Verification for mass spectrometry. |

| Melting Point | To be determined experimentally | A sharp melting point indicates high purity. |

| ¹H NMR | CDCl₃ or DMSO-d₆ | Confirms the proton environment, showing signals for the aromatic, benzylic (CH₂), and cyclopropyl protons. |

| ¹³C NMR | CDCl₃ or DMSO-d₆ | Confirms the carbon skeleton, including the characteristic carbonyl signal of the carbamate. |

| ¹⁹F NMR | CDCl₃ or DMSO-d₆ | A singlet or multiplet confirming the presence and environment of the fluorine atom. |

| Mass Spectrometry | ESI-MS | Confirms the molecular weight by identifying the [M+H]⁺ or [M+Na]⁺ ion peak. |

| Purity (HPLC) | >95% | Quantifies the purity of the final compound. |

Conclusion and Future Directions

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate serves as a quintessential example of a strategic intermediate in drug discovery. Its synthesis, while requiring multiple steps, relies on robust and well-understood chemical reactions. The final protected amine is a valuable building block, ready for deprotection and subsequent coupling to other molecular fragments to create novel therapeutic agents. Researchers in drug development can utilize this guide to reliably produce this intermediate for incorporation into synthetic programs targeting a wide range of diseases, from cancer to neurological disorders, where the unique properties of the fluorinated arylcyclopropylamine scaffold can be exploited.[5][8][9]

References

-

Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. Acta Crystallographica Section E: Structure Reports Online, E67, o1137. Available at: [Link]

- CN103664778A - Synthesis method of antineoplastic drug cabozantinib. Google Patents.

-

PubChem. Benzyl carbamate. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. benzyl N-[1-(fluoromethyl)cyclopropyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

-

US7419991B2 - 3-[5-(2-fluoro-phenyl)-[6][8][10]oxadiazol-3-yl]-benzoic acid, compositions, and methods for the use thereof. Google Patents. Available at:

-

Organic Syntheses Procedure. Benzyl hydroxymethyl carbamate. Available at: [Link]

-

Al-Mawsawi, L. Q., et al. (2023). Discovery of benzyl carbamate inhibitors of coronavirus Mpro enzymes from a legacy collection of cysteine protease inhibitors. Scientific Reports. Available at: [Link]

- US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy. Google Patents.

-

Organic Chemistry Portal. Synthesis of cyclopropanes. Available at: [Link]

- US12144810B1 - Immediate release pharmaceutical formulation of 4-[3-(4-cyclopropanecarbonyl-piperazine-1-carbonyl)-4-fluoro-benzyl]-2H-phthalazin-1-one. Google Patents.

-

Fassihi, A., et al. (2018). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles as potent antioxidant agents. ResearchGate. Available at: [Link]

-

Singh, M. K., Agarwal, A., & Awasthi, S. K. (2011). Benzyl N-(3-chloro-4-fluorophenyl)carbamate. ScienceOpen. Available at: [Link]

- EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. Google Patents.

- EP3994990A1 - Agrochemical composition with improved drift, spreading and uptake properties. Google Patents.

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (1993). DTIC. Available at: [Link]

-

PubChem. Phenylmethyl N-(1-(4-((((4-fluorophenyl)methyl)amino)carbonyl)-1,6-dihydro-5-hydroxy-1-methyl-6-oxo-2-pyrimidinyl)-1-methylethyl)carbamate. National Center for Biotechnology Information. Available at: [Link]

- US5001271A - Synthesis of benzyl mercaptan. Google Patents.

-

Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Available at: [Link]

-

Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]

Sources

- 1. Benzyl carbamate | C8H9NO2 | CID 12136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Cyclopropane synthesis [organic-chemistry.org]

- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]

- 5. longdom.org [longdom.org]

- 6. Benzyl N-(3-chloro-4-fluorophenyl)carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scienceopen.com [scienceopen.com]

- 8. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]

- 9. US9624164B2 - Phenyl carbamate compounds for use in preventing or treating epilepsy - Google Patents [patents.google.com]

- 10. benzyl N-[1-(fluoromethyl)cyclopropyl]carbamate | C12H14FNO2 | CID 165920611 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the In Vitro Evaluation of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Abstract

This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals investigating the cellular effects of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. While specific published protocols for this exact molecule are not widely available, this guide synthesizes established methodologies for characterizing novel chemical entities in a cell culture setting. The protocols herein are designed to be robust and self-validating, enabling the determination of cytotoxic potential and preliminary mechanistic insights. We will detail procedures for compound handling, cytotoxicity screening, and assays to probe potential effects on cellular pathways, drawing parallels from related carbamate and benzyl-containing compounds.

Introduction: Scientific Context and Rationale

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a small molecule belonging to the carbamate class of compounds. Carbamates are known for a wide range of biological activities, including acetylcholinesterase inhibition, which is a mechanism of action for some insecticides.[1][2] However, the functional group variations in novel carbamate derivatives can lead to diverse and unique pharmacological effects. The presence of a benzyl group and a fluorophenyl moiety suggests potential for interactions with various biological targets, a characteristic seen in other benzyl derivatives investigated for anticancer properties.[3][4]

Given the structural motifs often associated with modulation of cell proliferation and survival pathways, a primary objective for the initial characterization of this compound is to assess its impact on cancer cell viability. Subsequently, understanding its mechanism of action is crucial. Related benzyl compounds have been shown to modulate pathways such as mTOR and autophagy, processes critical for cellular homeostasis and often dysregulated in cancer.[3] Therefore, this guide will also provide protocols to investigate these potential mechanisms.

The following protocols are designed as a starting point for the characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in a cancer cell context. Researchers are encouraged to adapt and optimize these protocols based on the specific cell lines and experimental questions being addressed.

Compound Handling and Preparation

Proper handling and preparation of the test compound are critical for reproducible results. Carbamate compounds can be sensitive to hydrolysis, and appropriate storage and solvent selection are paramount.

2.1. Reconstitution and Storage:

-

Solvent Selection: Due to the hydrophobic nature of the benzyl and fluorophenyl groups, Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is predicted to have low solubility in aqueous solutions.[5] Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration stock solution.

-

Stock Solution Preparation:

-

Aseptically weigh out a precise amount of the compound (e.g., 5 mg).

-

Dissolve in an appropriate volume of sterile, anhydrous DMSO to create a stock solution of 10-50 mM. The exact concentration should be chosen based on the desired final concentrations in the cell culture medium.

-

Ensure complete dissolution by gentle vortexing or brief sonication.

-

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

2.2. Working Dilutions:

Prepare fresh working dilutions for each experiment by diluting the stock solution in complete cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium does not exceed a level that would cause toxicity to the cells, typically ≤ 0.5% (v/v). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Protocol I: Assessment of Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability. This initial screening is essential to determine the dose-dependent effects of the compound on cell proliferation and to calculate the half-maximal inhibitory concentration (IC50).

3.1. Cell Line Selection:

A panel of cell lines is recommended to assess the breadth of activity. Based on the activity of related compounds, the following are suggested starting points:

-

MIA PaCa-2: Pancreatic cancer cell line (mentioned in the context of a related compound's antiproliferative activity).[3]

-

MCF-7: Estrogen-receptor-positive breast cancer cell line.

-

A549: Non-small cell lung cancer cell line.

-

CCD-18Co: Normal colon fibroblast cell line, to assess selectivity for cancer cells over non-transformed cells.[6]

3.2. Experimental Workflow:

Caption: Western blot workflow for mechanistic studies.

4.3. Step-by-Step Protocol:

-

Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50) for a relevant time period (e.g., 24 hours). Include a vehicle control.

-

Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-phospho-S6 (Ser235/236)

-

Rabbit anti-S6

-

Rabbit anti-LC3B

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

4.4. Expected Outcomes and Interpretation:

-

mTORC1 Inhibition: A decrease in the ratio of phosphorylated S6 to total S6 would suggest inhibition of the mTORC1 pathway.

-

Autophagy Induction: An increase in the ratio of LC3-II to LC3-I (or to β-actin) would indicate an induction of autophagy.

| Target Protein | Expected Change with mTORC1 Inhibition/Autophagy Induction | Rationale |

| Phospho-S6 (Ser235/236) | Decrease | Downstream target of mTORC1 signaling. [3] |

| Total S6 | No significant change | Serves as a control for total protein levels. |

| LC3-II | Increase | Lipidated form of LC3 associated with autophagosome formation. [3] |

| β-Actin | No change | Loading control to ensure equal protein loading. |

Concluding Remarks

The protocols outlined in this document provide a robust starting point for the in vitro characterization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate. By systematically assessing its cytotoxicity across a panel of cell lines and subsequently investigating its effects on key cellular signaling pathways like mTOR and autophagy, researchers can build a comprehensive profile of this novel compound's biological activity. These foundational studies are essential for guiding further preclinical development and for understanding the therapeutic potential of this and related molecules.

References

-

N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy. (2016). ACS Medicinal Chemistry Letters. Available at: [Link]

-

Benzyl N-(3-chloro-4-fluorophenyl)carbamate. (2011). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

-

Benzyl carbamate. PubChem Compound Summary for CID 12136. Available at: [Link]

-

Carbamate Toxicity. (2023). StatPearls. Available at: [Link]

-

Benzyl carbamate. Wikipedia. Available at: [Link]

-

Mechanism of action of organophosphorus and carbamate insecticides. (1990). Environmental Health Perspectives. Available at: [Link]

-

Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells. (2007). International Journal of Cancer. Available at: [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. (2018). Journal of Medicinal Chemistry. Available at: [Link]

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanism of action of organophosphorus and carbamate insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-(1-Benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides: Antiproliferative Activity and Effects on mTORC1 and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Benzyl carbamate - Wikipedia [en.wikipedia.org]

- 6. Selective cytotoxicity of benzyl isothiocyanate in the proliferating fibroblastoid cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate for Acetylcholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the utilization of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate in a high-throughput screening (HTS) campaign. As a member of the carbamate class of compounds, this molecule is a putative inhibitor of acetylcholinesterase (AChE), an enzyme critical to the regulation of neurotransmission.[1][2] The protocols detailed herein are designed to identify and characterize the inhibitory activity of this compound, laying the groundwork for potential therapeutic applications. This document will cover the principles of the screening assay, detailed step-by-step protocols for primary and secondary screening, and robust data analysis and quality control methodologies.

Introduction: The Rationale for Screening Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate

Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate is a synthetic organic compound featuring a carbamate functional group. Carbamates are well-established as reversible inhibitors of acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, a mechanism of action with therapeutic relevance in conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma.[3] The structural motifs of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, including the benzyl carbamate and the fluorophenyl cyclopropyl groups, suggest its potential as a novel AChE inhibitor with unique pharmacokinetic and pharmacodynamic properties.

High-throughput screening (HTS) is an indispensable tool in modern drug discovery, enabling the rapid and automated testing of large numbers of compounds against a specific biological target.[4][5] This application note outlines a robust HTS workflow to evaluate the inhibitory potential of Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate against AChE.

Assay Principle: A Fluorescence-Based Approach to Measure AChE Inhibition

The primary screening assay is based on the enzymatic activity of AChE, which catalyzes the hydrolysis of acetylthiocholine to thiocholine and acetic acid. The produced thiocholine then reacts with a non-fluorescent probe, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to generate a highly fluorescent product, 2-nitro-5-thiobenzoate (TNB), which can be quantified. The rate of TNB formation is directly proportional to the AChE activity. In the presence of an inhibitor like Benzyl (1-(4-fluorophenyl)cyclopropyl)carbamate, the rate of this reaction will decrease, leading to a reduction in the fluorescent signal.

This fluorescence-based assay is well-suited for HTS due to its high sensitivity, simplicity, and compatibility with automated liquid handling systems.[6][7][8]

High-Throughput Screening Workflow